molecular formula C17H12N2O B14494189 Di(1H-indol-3-yl)methanone CAS No. 65610-73-3

Di(1H-indol-3-yl)methanone

Cat. No.: B14494189
CAS No.: 65610-73-3
M. Wt: 260.29 g/mol
InChI Key: HYJTUULYIOBNLS-UHFFFAOYSA-N
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Description

Di(1H-indol-3-yl)methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-indol-3-yl)methanone typically involves the reaction of indole with a suitable carbonyl compound. One common method is the Friedel-Crafts acylation of indole with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Di(1H-indol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di(1H-indol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Di(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Uniqueness: Di(1H-indol-3-yl)methanone is unique due to its specific structural features and the range of biological activities it exhibits. Unlike other indole derivatives, it has shown potential in various therapeutic applications, making it a valuable compound for further research and development .

Properties

CAS No.

65610-73-3

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

bis(1H-indol-3-yl)methanone

InChI

InChI=1S/C17H12N2O/c20-17(13-9-18-15-7-3-1-5-11(13)15)14-10-19-16-8-4-2-6-12(14)16/h1-10,18-19H

InChI Key

HYJTUULYIOBNLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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